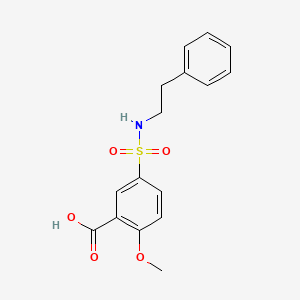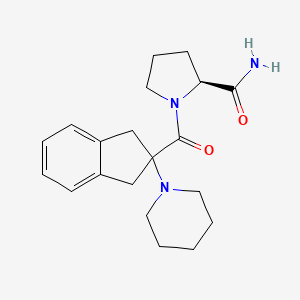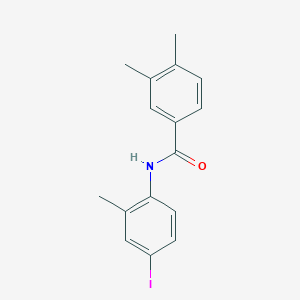![molecular formula C15H24N2O4S B5211555 N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide](/img/structure/B5211555.png)
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide is an organic compound that features a methoxy group, a sulfamoyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl derivatives, which undergo reduction to form the corresponding amine. This amine is then reacted with 3-methylbutylsulfonyl chloride under basic conditions to form the sulfamoyl derivative. Finally, the propanamide moiety is introduced through an amidation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The propanamide moiety can interact with various receptors and proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)propanamide
- N-(2-methoxy-5-aminophenyl)propanamide
- N-(2-methoxy-5-(3-methylbutylamino)phenyl)propanamide
Uniqueness
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions with biological targets, making the compound a valuable tool in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-15(18)17-13-10-12(6-7-14(13)21-4)22(19,20)16-9-8-11(2)3/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLIQXHBVBMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)

![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5211526.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)
![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5211552.png)
![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate](/img/structure/B5211557.png)

![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)

